LogP: Enhanced Lipophilicity vs. 4-Fluoro Analog
The computed LogP (XLogP3/cLogP) of 3-(4-iodophenyl)-1-isopropyl-1H-pyrazol-5-amine is 3.32 (Chemsrc) to 3.90 (ChemSrc), representing a 15–44% increase over the 4-fluoro analog (LogP 2.30–3.43) . This differential lipophilicity is consistent with the Hansch hydrophobic substituent constant (π) for iodine (+1.12) vs. fluorine (+0.14), predicting approximately 10-fold higher octanol-water partitioning for the iodo compound [1]. The 4-bromo analog has an intermediate LogP of ~3.48, while the 4-chloro analog falls around ~2.8–3.0 (estimated from fragment-based calculation) .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.32 (Chemsrc) / 3.90 (ChemSrc); cLogP = 3.32 (Leyan vendor data) |
| Comparator Or Baseline | 4-Fluoro analog (CAS 1017781-32-6): LogP = 2.30 (PubChem XLogP3) / 2.85 (Leyan) / 3.43 (Chemsrc); 4-Bromo analog (CAS 1017781-30-4): LogP = 3.48 (Leyan) / 2.9 (XLogP3) |
| Quantified Difference | Target LogP exceeds 4-F analog by +0.47 to +1.02 units (15–44% relative increase); exceeds 4-Br analog by approximately −0.16 units (target slightly less lipophilic than 4-Br, but more than 4-F and 4-Cl) |
| Conditions | Computational prediction; XLogP3, cLogP (ChemDraw), and vendor-reported computed LogP values |
Why This Matters
Higher LogP directly impacts membrane permeability, tissue distribution, and non-specific protein binding, making the 4-iodo derivative the most lipophilic option in the series for applications requiring enhanced passive diffusion or blood-brain barrier penetration, while the 4-fluoro analog may be preferred when lower LogP is desired to reduce promiscuity or hERG binding.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. π values: I = +1.12, Br = +0.86, Cl = +0.71, F = +0.14. View Source
